molecular formula C16H14O4S2 B1194214 5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene

5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene

Cat. No. B1194214
M. Wt: 334.4 g/mol
InChI Key: RGIIXLVKXLFDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-diacetoxybut-1-ynyl)-2,2'-bithiophene is an acetylenic compound, an acetate ester and a member of 2,2'-bithiophenes.

Scientific Research Applications

Phototoxic Activities

5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene is structurally similar to compounds isolated from Echinops latifolius, which have shown significant phototoxic activities. These compounds exhibited inhibition activities against human cancer cell lines A375-S2 and HeLa, indicating their potential in cancer research and treatment under exposure to long-wavelength ultraviolet light (Wang et al., 2007).

Anti-inflammatory Activities

Compounds structurally related to 5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene have been found to exhibit significant anti-inflammatory activities. For instance, similar compounds isolated from Echinops grijsii showed notable anti-inflammatory activity against nitrite production in LPS-stimulated RAW 264.7 cell lines, which could be relevant for developing anti-inflammatory treatments (Chang et al., 2015).

Biosynthetic Studies

Biosynthetic studies of bithiophenes, closely related to 5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene, have been conducted in various plant cultures, such as Tagetes patula. These studies provide insights into the biogenetic pathways and can be crucial for understanding the natural synthesis of these compounds and potentially optimizing their production for research and therapeutic purposes (Menelaou et al., 1991).

Electropolymerization and Conducting Polymers

Research has been conducted on the synthesis and electropolymerization of thiophenes, including compounds related to 5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene. These studies are significant for the development of new conducting polymers, which have applications in materials science, especially in the creation of electrochromic devices and possibly in energy storage technologies (Krompiec et al., 2008).

Lipoxygenase Inhibition

Related compounds have shown potent lipoxygenase inhibitory potential, which is relevant in the context of inflammatory disorders. This suggests that derivatives of 5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene could potentially be explored for their effects in managing inflammatory conditions (Ibrahim et al., 2018).

properties

Product Name

5-(3,4-Diacetoxybut-1-ynyl)-2,2'-bithiophene

Molecular Formula

C16H14O4S2

Molecular Weight

334.4 g/mol

IUPAC Name

[2-acetyloxy-4-(5-thiophen-2-ylthiophen-2-yl)but-3-ynyl] acetate

InChI

InChI=1S/C16H14O4S2/c1-11(17)19-10-13(20-12(2)18)5-6-14-7-8-16(22-14)15-4-3-9-21-15/h3-4,7-9,13H,10H2,1-2H3

InChI Key

RGIIXLVKXLFDLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C#CC1=CC=C(S1)C2=CC=CS2)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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